molecular formula C8H7BrN2 B1292063 6-Bromo-2-methyl-2H-indazole CAS No. 590417-95-1

6-Bromo-2-methyl-2H-indazole

Cat. No. B1292063
CAS RN: 590417-95-1
M. Wt: 211.06 g/mol
InChI Key: BVYFYDANLZQCPV-UHFFFAOYSA-N
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Description

The compound "6-Bromo-2-methyl-2H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the indazole core structure can influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of indazole derivatives, such as this compound, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to introduce the bromine atom into the indazole ring system. This process yields both mono- and dibromo derivatives, indicating the possibility of further substitution on the indazole core . Additionally, indazole can react with terminal di-bromoalkanes, undergoing thermal intramolecular cyclization to form fused indazole ring systems, which can be a method to synthesize complex indazole derivatives with potential medicinal properties .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using single-crystal X-ray diffraction methods. For instance, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, revealing a monoclinic space group with specific unit cell dimensions. Such structural analyses provide valuable insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Indazole derivatives undergo various chemical reactions, including bromination, which is a key step in the synthesis of brominated indazole compounds. The bromination reaction can occur at different positions on the indazole ring, depending on the reaction conditions and the nature of the indazole species (cationic, molecular, or anionic). For example, the bromination of indazole in aqueous conditions shows reactivity at the 5, 3, and 7 positions, with the 5 position being the most reactive . These reactions are important for functionalizing the indazole core and creating compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal packing, hydrogen bonding, and π-π stacking interactions in the solid state can also impact the compound's physical properties. Spectroscopic techniques such as FT-IR, NMR, and elemental analysis are used to characterize these compounds and confirm their structures . Understanding these properties is essential for the practical application of indazole derivatives in chemical synthesis and drug development.

Scientific Research Applications

Crystal Structure and Molecular Characterization

The study of indazole derivatives, including 6-Bromo-2-methyl-2H-indazole, often involves their crystal and molecular structure. For example, compounds similar to this compound have been synthesized and characterized using X-ray diffraction and NMR spectroscopy. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be significant in various applications (Cabildo et al., 2011).

Synthesis of Indazole Derivatives

Research on the synthesis of various indazole derivatives, including those related to this compound, is vital for the development of new compounds with potential applications in pharmaceuticals and other fields. For instance, studies describe efficient synthetic approaches for creating new types of indazole compounds, showcasing the versatility and potential applications of these molecules in different domains (Kanishchev & Dolbier, 2018).

Antimicrobial and Antibacterial Properties

Indazoles, including this compound, have been studied for their antimicrobial properties. Research has shown that indazole derivatives can be effective as antibacterial and antifungal agents, indicating their potential use in developing new antimicrobial therapies (Panda et al., 2022).

Anticancer Potential

Research has also been conducted on the potential of indazole derivatives as anticancer agents. These studies involve the synthesis and evaluation of indazole-based compounds, examining their efficacy against various cancer cell lines. Such research indicates the potential of indazole derivatives in developing new anticancer therapies (Hoang et al., 2022).

Chemical Synthesis Techniques

Studies on indazoles also focus on chemical synthesis techniques. These include exploring new methods for constructing indazole compounds and derivatives, potentially leading to the discovery of novel molecules with unique properties (Zhu et al., 2019).

Safety and Hazards

6-Bromo-2-methyl-2H-indazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

6-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFYDANLZQCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626438
Record name 6-Bromo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590417-95-1
Record name 6-Bromo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methyl-2H-indazole
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Synthesis routes and methods

Procedure details

To 6-bromoindazole (402A) (5.0 g, 25.4 mmol) in THF (50 mL) was added sodium hydride (95%, 672 mg, 26.6 mmol) with ice bath cooling. The mixture was stirred for 30 minutes. Methyl iodide (6.36 mL, 102 mmol) was added at room temperature. The reaction mixture was quenched with ammonium chloride solution and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over sodium sulfate and concentrated. Purification by column chromatography (SiO2, ethyl acetate/hexane gradient) afforded 1-methyl-6-bromoindazole (402B) (2.71 g, 51%) as a yellow oil and 2-methyl-6-bromoindazole (402C) (2.28 g, 43%) as a yellow crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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